1-Ethyl-4-fluoronaphthalene

Description

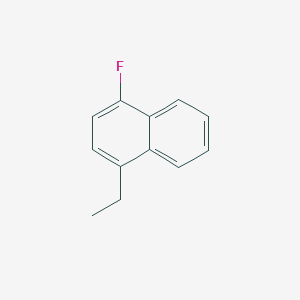

1-Ethyl-4-fluoronaphthalene is a substituted naphthalene derivative featuring an ethyl group (-C₂H₅) at the 1-position and a fluorine atom (-F) at the 4-position of the naphthalene ring. The molecular formula is C₁₂H₁₁F, with a calculated molecular weight of 174.21 g/mol. Substitutions at the 1- and 4-positions influence electronic properties, solubility, and reactivity due to steric and electronic effects of the ethyl and fluorine groups .

Properties

CAS No. |

55830-92-7 |

|---|---|

Molecular Formula |

C12H11F |

Molecular Weight |

174.21 g/mol |

IUPAC Name |

1-ethyl-4-fluoronaphthalene |

InChI |

InChI=1S/C12H11F/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3 |

InChI Key |

ZZIGQZHPBZTABT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-fluoronaphthalene can be synthesized through several methods. One common approach involves the fluorination of 1-ethyl-naphthalene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent selectively introducing a fluorine atom at the desired position on the naphthalene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-fluoronaphthalene undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form various oxygen-containing derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form hydrogenated derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

Substitution Reactions: Products include 1-ethyl-4-aminonaphthalene and 1-ethyl-4-hydroxynaphthalene.

Oxidation Reactions: Products include 1-ethyl-4-naphthoic acid and 1-ethyl-4-naphthaldehyde.

Reduction Reactions: Products include this compound derivatives with reduced aromaticity.

Scientific Research Applications

1-Ethyl-4-fluoronaphthalene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-fluoronaphthalene involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various biological molecules. The ethyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-Ethyl-4-fluoronaphthalene with structurally related naphthalene derivatives:

Notes:

- Ethyl vs.

- Fluorine Impact : Fluorine’s electronegativity directs electrophilic substitution to adjacent positions and may enhance metabolic stability .

- Ethoxy vs. Acetyl : Ethoxy groups increase polarity (affecting solubility), while acetyl groups introduce ketone reactivity (e.g., nucleophilic additions) .

Toxicological and Health Effects

Methylnaphthalenes

- 1-Methylnaphthalene : Associated with respiratory and hepatic effects in mammals. Oral exposure in rats caused liver hypertrophy at 300 mg/kg/day .

- 2-Methylnaphthalene : Similar toxicity profile but with higher potency in inducing olfactory epithelial damage .

Fluorinated Derivatives

- 1-Fluoronaphthalene: Limited toxicological data, but safety sheets highlight hazards requiring first-aid measures for inhalation or dermal exposure .

- This compound : Expected to exhibit lower acute toxicity than methyl derivatives due to reduced volatility but may bioaccumulate due to the ethyl group’s lipophilicity .

Ethoxy and Acetyl Derivatives

- 1-Ethoxy-4-fluoronaphthalene: No direct toxicity data, but ethoxy groups are generally metabolized to reactive intermediates (e.g., epoxides) .

- 1-Acetyl-4-fluoronaphthalene : Ketone functionality may lead to reactive oxygen species generation, though specific studies are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.